Cas no 533-08-4 (tropigline)
tropigline structure
Product Name:tropigline
CAS-nummer:533-08-4
MF:C13H21NO2
MW:223.31134390831
CID:1581747
PubChem ID:12444363
Update Time:2025-04-21
tropigline Chemische en fysische eigenschappen
Naam en identificatie
-
- tropigline
- Tropigline [INN:BAN]
- 3alpha-Tropanyl (E)-2-methylcrotonat
- Tropiglina
- Tropiglinum
- Tropintiglinat
- Tropyl 2,3-dimethylacrylate
- UNII-5O258V0L5T
- Tigloidine
- 3alpha-(Tigloyloxy)tropane
- Tiglic acid 3alpha-tropanyl ester
- Tigloyltropine
- Tropine tiglate (ester)
- 3beta-Tigloyloxytropane
- tiglylpseudotropine
- Tigloyl pseudotropine
- tigloidin
- tiglyssin
- (8-METHYL-8-AZABICYCLO(3.2.1)OCTAN-3-YL) (E)-2-METHYLBUT-2-ENOATE
- SCHEMBL2233976
- CROTONIC ACID, 2-METHYL-, 1.ALPHA.H,5.ALPHA.H-TROPAN-3.ALPHA.-YL ESTER, (E)- 3.ALPHA.
- CS-6695
- TIGLYLTROPEINE
- 533-08-4
- G12749
- EINECS 207-810-5
- Tigloyl pseudotropine; Tiglylpseudotropine; Tiglyssin
- 3.alpha.-Tigloyloxytropane
- Tigloidinum
- 2-Butenoic acid, 2-methyl-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester,[1a,3b(E),5a]-
- UVHGSMZRSVGWDJ-LKQNJMEQSA-N
- DTXSID601023601
- (E)-1.ALPHA.H,5.ALPHA.H-TROPAN-3.BETA.-OL 2-METHYLCROTONATE
- 2-METHYL-2-BUTENOIC ACID (1.ALPHA.,3.ALPHA.(E),5.ALPHA.0- 8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER
- Q27262615
- 75GK1SV4EI
- NS00094399
- Tigloidina [INN-Spanish]
- TIGLOIDINE [MI]
- 3alpha-Tigloyloxytropane
- CHEMBL2107196
- Tigloidine (3-beta-Tigloyloxytropane)
- TIGLIC ACID ESTER WITH PSEUDOTROPINE
- CHEMBL2107120
- Tigloidina
- Tigloidinum [INN-Latin]
- UVHGSMZRSVGWDJ-WJKWMCMVSA-N
- UVHGSMZRSVGWDJ-ZCFDAEMWSA-N
- TIGLIC ACID 3.ALPHA.-TROPANYL ESTER
- [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enoate
- TIGLOIDINE [INN]
- Tigloidine [INN:BAN]
- 5O258V0L5T
- UNII-75GK1SV4EI
- TROPIGLINE [INN]
- Tropigline (3-alpha-Tigloyloxytropane)
- DA-78471
- 495-83-0
- 3-tigloyloxytropane
- SCHEMBL932922
- AKOS040740369
- TIGLOIDINE [WHO-DD]
- HY-U00082
- DTXSID901023824
- 3.beta.-Tigloyloxytropane
- MS-23254
- [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (Z)-2-methylbut-2-enoate
-
- Inchi: 1S/C13H21NO2/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3/h4,10-12H,5-8H2,1-3H3/b9-4+/t10-,11+,12?
- InChI-sleutel: UVHGSMZRSVGWDJ-ZCFDAEMWSA-N
- LACHT: C/C=C(/C(OC1C[C@H]2N([C@H](CC2)C1)C)=O)\C
Berekende eigenschappen
- Exacte massa: 223.157229
- Monoisotopische massa: 223.157229
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 3
- Complexiteit: 297
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 29.5
- XLogP3: 2.214
Experimentele eigenschappen
- Kleur/vorm: Oil
- Dichtheid: 1.06±0.1 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: 181.5-183 ºC
- Kookpunt: 290.2±33.0 ºC (760 Torr),
- Vlampunt: 99.9±16.3 ºC,
- Oplosbaarheid: 微溶 (1.9 g/L) (25 ºC),
tropigline Gerelateerde literatuur
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
533-08-4 (tropigline) Gerelateerde producten
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Shanghai Joy Biotech Ltd
Goudlid
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
CN Leverancier
Bulk
SunaTech Inc.
Goudlid
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Goudlid
CN Leverancier
Reagentie